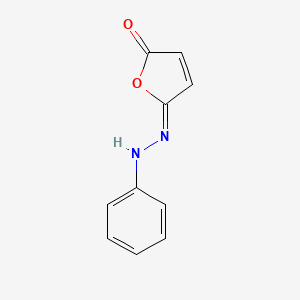

(5Z)-5-(phenylhydrazinylidene)furan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

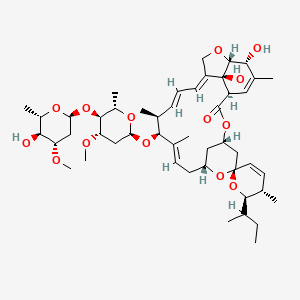

The compound with the PubChem (5Z)-5-(phenylhydrazinylidene)furan-2-one is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and industrial applications.

Vorbereitungsmethoden

The preparation of (5Z)-5-(phenylhydrazinylidene)furan-2-one involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Analyse Chemischer Reaktionen

(5Z)-5-(phenylhydrazinylidene)furan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonia, urea-based solutions, and catalysts. For instance, in a decomposition reactor, ammonia is injected into the exhaust stream, leading to the breakdown of urea into ammonia and carbon dioxide. This reaction further converts nitrogen oxides into harmless nitrogen and water .

Wissenschaftliche Forschungsanwendungen

(5Z)-5-(phenylhydrazinylidene)furan-2-one has a wide range of scientific research applications. It is used in the development of mass spectrometers, which are essential tools in analytical chemistry for identifying and quantifying compounds . Additionally, it has applications in the medical field, particularly in the study of antifibrinolytic agents like tranexamic acid . The compound’s unique properties make it valuable in various industrial processes, including the production of decomposition reactors for diesel engines .

Wirkmechanismus

The mechanism of action of (5Z)-5-(phenylhydrazinylidene)furan-2-one involves its interaction with specific molecular targets and pathways. For example, in the context of antifibrinolytic activity, the compound competitively inhibits the activation of plasminogen to plasmin, thereby preventing excessive bleeding . This mechanism is similar to that of other antifibrinolytic agents but with distinct differences in potency and binding affinity.

Vergleich Mit ähnlichen Verbindungen

(5Z)-5-(phenylhydrazinylidene)furan-2-one can be compared with other similar compounds, such as tranexamic acid and daptomycin. Tranexamic acid is another antifibrinolytic agent that inhibits plasminogen activation . Daptomycin, on the other hand, is a lipopeptide antibiotic used to treat infections caused by Gram-positive organisms . While these compounds share some similarities in their mechanisms of action, this compound stands out due to its unique chemical structure and specific applications in industrial processes.

Eigenschaften

IUPAC Name |

(5Z)-5-(phenylhydrazinylidene)furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10-7-6-9(14-10)12-11-8-4-2-1-3-5-8/h1-7,11H/b12-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDANRANEIDHTJ-XFXZXTDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C\2/C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-allyl-12-hydroxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one](/img/structure/B7782133.png)

![2-((13-(2-methylallyl)-8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetic acid](/img/structure/B7782146.png)

![3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanoic acid](/img/structure/B7782154.png)

![(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B7782157.png)

![2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B7782160.png)

![(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B7782179.png)

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B7782211.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B7782213.png)